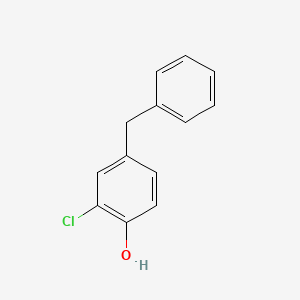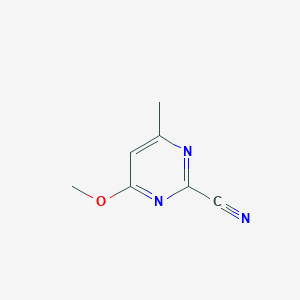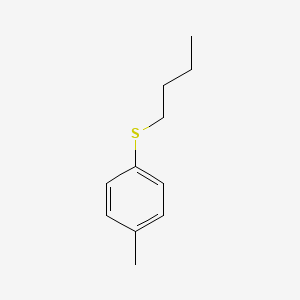
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-methoxyethenyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxyethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxyethenyl group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-BROMO-4-(2-METHOXY-VINYL)-BENZENE involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxyethenyl group undergoes transformation through the action of oxidizing agents .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoanisole: Similar structure with a methoxy group instead of a methoxyethenyl group.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a methoxyethenyl group
Uniqueness
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is unique due to the presence of both a bromine atom and a methoxyethenyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
1-bromo-4-(2-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
Clave InChI |
CZIZBDGFTLQZQI-UHFFFAOYSA-N |
SMILES canónico |
COC=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B8804215.png)


![2-Chloro-4-ethoxythieno[3,2-D]pyrimidine](/img/structure/B8804241.png)
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B8804247.png)




![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)


![N-[4-(2-chloroethoxy)phenyl]acetamide](/img/structure/B8804318.png)

